molecular formula C11H13Cl2NO2 B6338521 (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 1956434-63-1

(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B6338521
CAS No.: 1956434-63-1
M. Wt: 262.13 g/mol
InChI Key: KDXWQAXABUHDOO-PPHPATTJSA-N
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Description

(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a tetrahydroisoquinoline core, a chlorine atom, and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with commercially available 6-chloro-1,2,3,4-tetrahydroisoquinoline.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

    Esterification: The resolved (S)-enantiomer undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.

Major Products

    Oxidation: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

    Reduction: Formation of (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-methanol.

    Substitution: Formation of 6-azido-1,2,3,4-tetrahydroisoquinoline derivatives.

Scientific Research Applications

(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: The enantiomer of the compound with different biological activity.

    6-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the ester group, resulting in different chemical properties.

    Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the chlorine atom, affecting its reactivity.

Uniqueness

(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds

Properties

IUPAC Name

methyl (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXWQAXABUHDOO-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)C=CC(=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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